molecular formula C24H22N2O3 B302063 N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302063
M. Wt: 386.4 g/mol
InChI Key: GCNPEHIOPWYMJK-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((E)-[4-(butan-2-yloxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BNH, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BNH is a hydrazide derivative of naphthofuran, which has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. In

Mechanism of Action

The mechanism of action of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and have been implicated in the invasion and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide as a research tool is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can affect its biological activity and limit its shelf life.

Future Directions

There are several future directions for N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide research. One direction is the development of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved solubility and stability, which would make them more suitable for in vivo studies. Another direction is the investigation of the synergistic effects of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide with other anti-cancer and anti-inflammatory agents, which could enhance its therapeutic potential. Finally, the elucidation of the molecular mechanism of action of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide could provide insights into the development of novel therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 2-hydroxy-1-naphthaldehyde and 4-(butan-2-yloxy)benzaldehyde in the presence of hydrazine hydrate. The reaction proceeds via a condensation reaction, resulting in the formation of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide as a yellow crystalline solid. Several modifications of the synthesis method have been reported in the literature, including the use of different aldehydes and hydrazines to produce N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide derivatives with different biological activities.

Scientific Research Applications

N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have reported the anti-tumor activity of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. In addition, N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been reported to have anti-fungal activity against several fungal strains.

properties

Product Name

N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-(4-butan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-3-16(2)28-19-11-8-17(9-12-19)15-25-26-24(27)23-14-21-20-7-5-4-6-18(20)10-13-22(21)29-23/h4-16H,3H2,1-2H3,(H,26,27)/b25-15+

InChI Key

GCNPEHIOPWYMJK-MFKUBSTISA-N

Isomeric SMILES

CCC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

CCC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.